5-fluoro-2-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Overview
Description
“5-fluoro-2-methoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular structure of this compound would be complex, given the presence of several functional groups including a fluoro group, a methoxy group, a morpholine group, and a benzenesulfonamide group. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of several reactive groups, it could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its solubility, melting point, boiling point, and reactivity .Mechanism of Action
Target of Action
Similar compounds have been found to inhibit dna-dependent protein kinase (dna-pk) activity .
Mode of Action
It’s known that dna-pk inhibitors generally work by preventing the phosphorylation of dna-pk, thereby inhibiting its activity . This can lead to a decrease in DNA repair and an increase in the sensitivity of cells to DNA-damaging agents.
Biochemical Pathways
Inhibition of DNA-PK can disrupt this pathway, leading to increased DNA damage and cell death, particularly in cancer cells .
Result of Action
Inhibition of dna-pk can lead to increased dna damage and cell death, particularly in cancer cells .
Safety and Hazards
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S/c1-29-19-7-5-16(22)14-20(19)31(27,28)25-17-4-2-3-15(13-17)18-6-8-21(24-23-18)26-9-11-30-12-10-26/h2-8,13-14,25H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZGPLFXVIBKNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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